1-Cyanopiperidine-4-carboxamide is an organic compound belonging to the class of piperidines, characterized by a piperidine ring with a cyano group at the 1-position and a carboxamide group at the 4-position. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential applications in drug development and as a synthetic intermediate.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its unique structural properties. It is also documented in chemical databases such as PubChem and ChemSpider, which provide detailed information about its molecular structure and properties.
1-Cyanopiperidine-4-carboxamide is classified as a heterocyclic compound due to the presence of a nitrogen atom in its ring structure. It is also categorized under amides due to the carboxamide functional group.
The synthesis of 1-cyanopiperidine-4-carboxamide can be achieved through several methods, including:
The synthesis often requires careful control of temperature, pressure, and reaction time. Optimization of these parameters is crucial for maximizing yield and minimizing by-products. For instance, employing a solvent system that enhances solubility while preventing side reactions can be beneficial.
1-Cyanopiperidine-4-carboxamide has a molecular formula of . The structure features:
The InChI key for this compound is LYDXZSKYVPUTGA-UHFFFAOYSA-N
, which provides a unique identifier for its molecular structure in chemical databases.
1-Cyanopiperidine-4-carboxamide can participate in various chemical reactions, including:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example, using specific catalysts or solvents can enhance reaction rates and selectivity.
The mechanism of action for 1-cyanopiperidine-4-carboxamide is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.
Research indicates that compounds similar to 1-cyanopiperidine-4-carboxamide may modulate enzyme activity through competitive inhibition or allosteric modulation, although specific data on this compound's exact mechanism remains limited.
These properties are critical for handling and storage considerations in laboratory settings.
1-Cyanopiperidine-4-carboxamide has several scientific uses:
1-Cyanopiperidine-4-carboxamide represents a strategically functionalized piperidine derivative characterized by a cyano group (-C≡N) at the piperidine nitrogen and a carboxamide (-CONH₂) at the C4 position. This dual functionality creates a three-dimensional pharmacophore with exceptional synthetic versatility and target-binding capabilities. The electron-withdrawing cyano group modulates the basicity of the piperidine nitrogen, enhancing metabolic stability and influencing hydrogen-bonding interactions, while the carboxamide moiety serves as a hydrogen-bond donor/acceptor, crucial for target engagement [5]. With a molecular formula of C₇H₁₁N₃O and a molecular weight of 153.18 g/mol, this scaffold provides multiple vectors for structural diversification, enabling drug discovery programs to optimize pharmacokinetic and pharmacodynamic properties . Its significance stems from its role as a synthetic precursor to bioactive molecules and its direct incorporation into drug candidates targeting oncology, virology, and central nervous system disorders.
Table 1: Core Chemical Attributes of 1-Cyanopiperidine-4-carboxamide
Property | Value/Descriptor |
---|---|
Molecular Formula | C₇H₁₁N₃O |
Molecular Weight | 153.18 g/mol |
Key Functional Groups | Piperidine N-cyanide, C4-carboxamide |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 (amide NH₂) |
Topological Polar Surface Area | ~75 Ų |
Synthetic Accessibility | High (modular routes from piperidine-4-carboxylic acid derivatives) |
The 1-cyanopiperidine-4-carboxamide scaffold has emerged as a critical structural motif in designing inhibitors for clinically validated targets, particularly due to its balanced physiochemical properties and ability to engage biomolecular targets through specific, multipoint interactions.
A seminal application is found in CCR5 chemokine receptor antagonists for HIV-1 treatment. Researchers leveraged a 'Y-shaped' pharmacophore model to design piperidine-4-carboxamide derivatives, including 1-cyanopiperidine-4-carboxamide analogues. Compound 16g (IC₅₀ = 25.73 nM) and 16i (IC₅₀ = 25.53 nM) demonstrated inhibitory potency against CCR5 equivalent to the approved drug maraviroc (IC₅₀ = 25.43 nM) in calcium mobilization assays. Crucially, these derivatives also exhibited antiviral activity in HIV-1 single-cycle assays (16g: IC₅₀ = 73.01 nM; 16i: IC₅₀ = 94.10 nM). The strategic placement of the carboxamide and cyanopiperidine groups facilitated optimal interactions with CCR5 transmembrane helices, while the scaffold’s rigidity minimized entropic penalties upon binding [1].
The scaffold’s versatility is prominently featured in oncology, particularly as a building block for Protein Kinase B (Akt) inhibitors. Researchers utilized tert-butyl 4-cyanopiperidine-1-carboxylate (a protected precursor of 1-cyanopiperidine-4-carboxamide derivatives) to synthesize 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. These compounds demonstrated nanomolar inhibition (IC₅₀ = 17.3–29.6 nM) of Akt and exceptional selectivity (>150-fold) over Protein Kinase A (PKA). The 4-carboxamide group enabled critical hydrogen bonding with the kinase hinge region, while the cyanopiperidine nitrogen enhanced cellular permeability. Optimization yielded derivatives with oral bioavailability and significant in vivo antitumor efficacy in xenograft models, underpinning the scaffold’s drugability [6].
The scaffold also enables CNS drug discovery, exemplified by Glycine Transporter Type 1 (GlyT1) inhibitors. 1-Boc-4-cyanopiperidine served as a precursor to pyridinyl-piperidine derivatives acting as potent GlyT1 inhibitors (IC₅₀ = 10–50 nM). The cyanopiperidine core provided optimal geometry for target engagement within the transporter’s substrate-binding pocket, while the carboxamide allowed further derivatization to improve blood-brain barrier penetration and selectivity over GlyT2. These inhibitors hold promise for schizophrenia and cognitive disorders by modulating NMDA receptor function [6].
Table 2: Therapeutic Applications of 1-Cyanopiperidine-4-carboxamide Derivatives
Therapeutic Area | Target | Representative Compound | Key Activity | Mechanistic Role of Scaffold |
---|---|---|---|---|
HIV Therapeutics | CCR5 Receptor | 16g / 16i | IC₅₀ ~25 nM (CCR5 binding) | Disrupts gp120-CCR5 interaction via H-bonding and steric occlusion |
Oncology | Akt Kinase | 4-Amino-pyrrolopyrimidine derivatives | IC₅₀ 17–30 nM (Akt) | Carboxamide binds hinge region; cyanopiperidine enhances cellular uptake |
Neurology | GlyT1 Transporter | Pyridinyl-piperidine analogues | IC₅₀ 10–50 nM (GlyT1) | Core scaffold occupies hydrophobic substrate pocket |
Oncology | ALK Inhibition | Ceritinib analogues | Improved selectivity vs wild-type ALK | Cyanopiperidine mitigates metabolic degradation |
Piperidine ranks among the most prevalent nitrogen heterocycles in FDA-approved drugs, valued for its stability, moderate basicity (pKₐ ~11), and conformational flexibility. 1-Cyanopiperidine-4-carboxamide occupies a specialized niche within this pharmacophore landscape due to its distinct electronic and steric properties conferred by the N-cyano and C4-carboxamide substituents.
The scaffold’s chemical handles enable diverse derivatization, driving its utility in SAR exploration:
The scaffold meets criteria for a "privileged structure" due to its:
Table 3: Structural and Functional Comparison of Key Piperidine Pharmacophores
Piperidine Pharmacophore | pKₐ (N) | Key Functional Groups | Strengths | Limitations |
---|---|---|---|---|
1-Cyanopiperidine-4-carboxamide | ~8–9 | N-C≡N, C4-CONH₂ | Balanced polarity, metabolic stability, H-bond donor/acceptor versatility | Limited N-alkylation capacity |
Piperidine (unsubstituted) | ~11 | N-H | Strong base; cationic form aids solubility | Prone to metabolism (N-oxidation, glucuronidation) |
Piperidine-4-carboxylic acid | ~10 (N), ~4 (COOH) | N-H, C4-COOH | Zwitterionic form aids solubility | Poor BBB penetration; metabolic conjugation |
1-Benzoylpiperidine | ~8–9 | N-C(O)Ar | Enhanced stability; ketone H-bond acceptor | Potential for epoxide formation (metabolic) |
4-Cyanopiperidine | ~10 | C4-C≡N | Nitrile offers metabolic stability | Lacks H-bond donor functionality |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8